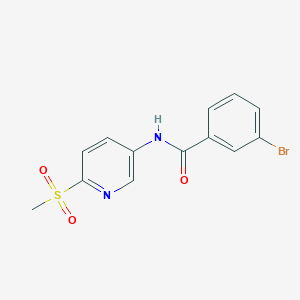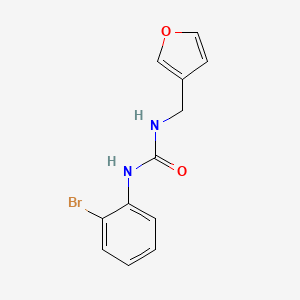
1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea, also known as BU-1, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BU-1 is a urea-based compound that has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea is not fully understood, but it is believed to act on the GABA-A receptor, which is involved in the regulation of anxiety and depression. 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea has been found to enhance the activity of the GABA-A receptor, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea has been found to have various biochemical and physiological effects. It has been reported to decrease anxiety and depression-like behaviors in animal models, indicating its potential as an anxiolytic and antidepressant agent. 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea is its high purity and yield, which makes it suitable for lab experiments. However, one of the limitations of 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea is its limited solubility in water, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea. One of the areas of interest is its potential as a treatment for anxiety and depression. Further research is needed to fully understand its mechanism of action and to determine its efficacy in clinical trials. 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea also has potential as a treatment for inflammatory diseases, and more research is needed to explore this application. Additionally, further research is needed to optimize the synthesis method of 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea and to improve its solubility in water.
Synthesemethoden
The synthesis method of 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea involves the reaction of 1-(2-bromophenyl)-3-(furan-3-ylmethyl)thiourea with potassium carbonate in dimethylformamide. The resulting compound is then treated with hydrochloric acid to obtain 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea. This method has been reported to yield 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea with a high purity and yield.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea has shown potential in various scientific research applications. One of its main applications is in the field of neuroscience, where it has been found to have anxiolytic and antidepressant effects. 1-(2-Bromophenyl)-3-(furan-3-ylmethyl)urea has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c13-10-3-1-2-4-11(10)15-12(16)14-7-9-5-6-17-8-9/h1-6,8H,7H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWNLTORECPIAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=COC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Methylphenyl)-5-[1-(1-phenyltetrazol-5-yl)ethylsulfanyl]tetrazole](/img/structure/B7527075.png)
![3-(5-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527076.png)
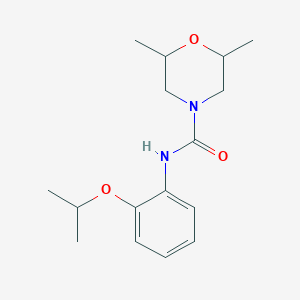
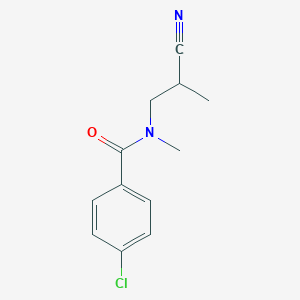
![6-methyl-N-[(6-methylpyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7527090.png)
![3-(3-Fluoro-4-methylphenyl)-1-[(4-hydroxyphenyl)methyl]-1-methylurea](/img/structure/B7527097.png)
![N-[(6-methylpyridin-3-yl)methyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7527105.png)
![N-[(6-methylpyridin-3-yl)methyl]quinoline-2-carboxamide](/img/structure/B7527112.png)
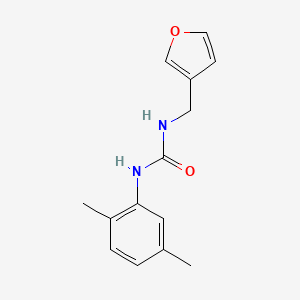
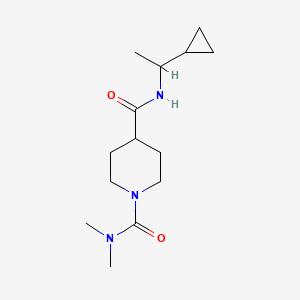
![N-[(4-bromothiophen-2-yl)methyl]-3,5-difluoro-N-methylbenzamide](/img/structure/B7527142.png)
![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide](/img/structure/B7527147.png)
